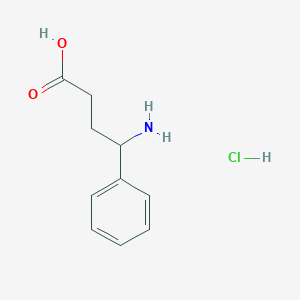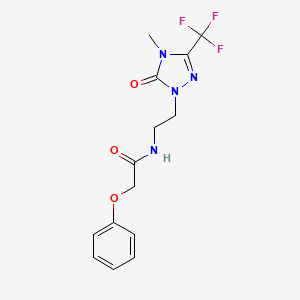
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is an organic compound that has garnered significant interest due to its diverse applications in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often begins with the preparation of the pyrimidinone core, typically through cyclization reactions of appropriate precursors under specific conditions.
Route 2: The oxadiazole group can be synthesized via cyclization of hydrazides with appropriate reagents.
Route 3: The pyrrolidine ring is usually constructed through multi-step synthetic routes involving intermediate formation of ketones, followed by cyclization.
Industrial Production Methods: The industrial production of such a complex compound would likely employ automated and continuous flow synthesis to improve yield and reduce the reaction time. High-throughput screening of reaction conditions would be essential to optimize each step for commercial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: Due to the presence of various functional groups, it can undergo oxidation reactions especially on the methyl groups.
Substitution Reactions: Nucleophilic substitution reactions are possible at the oxadiazole and pyrimidinone rings due to the electron-rich nature of these systems.
Condensation Reactions: The keto group on the pyrrolidine ring is prone to condensation reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Including lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines and alcohols for substitution and condensation reactions.
Major Products Formed: These reactions typically yield derivatives with modifications at the methyl, phenyl, and keto groups, creating a range of products with potentially varied biological activities.
Applications De Recherche Scientifique
In Chemistry:
It serves as a building block for the synthesis of complex organic molecules.
In Biology and Medicine:
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being studied for anti-inflammatory and anti-cancer properties.
In Industry:
Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends largely on its derivatives and specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: Through binding to molecular targets, it can modulate signaling pathways crucial for cell survival, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
4-phenylpyrrolidin-1-yl derivatives
These compounds share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.
Uniqueness: What sets 5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one apart is its integrated functional groups that allow for diverse chemical reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFCRATSBGILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2708991.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)



